N-(2-fluorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide
Description
N-(2-fluorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 2-fluorophenyl group at the carboxamide nitrogen and a 3-methylpyridin-4-yl ether substituent at the piperidine’s 4-position. The fluorine atom on the phenyl ring likely enhances lipophilicity and metabolic stability, while the pyridinyl ether moiety may contribute to hydrogen bonding or π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-12-21-9-6-18(14)25-13-15-7-10-23(11-8-15)19(24)22-17-5-3-2-4-16(17)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPRTLXBZQXRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridinyl/Pyridazinyl Substituents
Compound A : N-(3-pyridazinyl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide ()
- Key Differences: Replaces the 2-fluorophenyl group with a pyridazinyl carboxamide substituent. Features a trifluoromethylpyridinyloxy-phenylmethylidene group instead of the 3-methylpyridinyloxymethyl group.
- Functional Impact : The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, which may improve membrane permeability but reduce metabolic stability compared to the 3-methylpyridinyl group .
Compound B : N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide ()
- Key Differences :
- Substitutes piperidine with piperazine, increasing basicity.
- Uses a carboximidamide (guanidine-like) group instead of carboxamide, altering hydrogen-bonding capacity.
- The 3-(trifluoromethyl)phenyl group provides stronger hydrophobic interactions than the 2-fluorophenyl group.
- Functional Impact : The carboximidamide moiety may enhance target affinity but reduce solubility due to increased polarity and charge at physiological pH .
Urea Derivatives with Piperidine/Phenyl Motifs
- Key Differences :
- Replaces carboxamide with a urea functional group.
- Incorporates a cyclopropane ring and chlorophenyl group, increasing steric bulk.
- Functional Impact : Urea derivatives often exhibit stronger hydrogen-bonding interactions but may suffer from reduced bioavailability due to higher polarity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The 2-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger -I effect of trifluoromethyl in Compound A. This may influence binding kinetics in electron-rich environments .
- Metabolic Stability : The 3-methylpyridinyl group in the target compound may undergo oxidative metabolism more readily than the trifluoromethyl group in Compound A, which is resistant to metabolic degradation .
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